2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves multiple steps. One common method involves the reaction of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with 1,3,4-thiadiazole-2-yl-propanoic acid chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of catalysts.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but different functional groups.
[ (4-Oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetic acid: Contains a similar pyrimidine ring but different substituents.
Uniqueness
2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is unique due to its combination of a pyrimidine ring, a thiadiazole ring, and a propanamide group.
Properties
Molecular Formula |
C15H13N5O2S2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H13N5O2S2/c1-9(13(22)19-15-20-16-8-23-15)24-14-17-11(7-12(21)18-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,21)(H,19,20,22) |
InChI Key |
ONZNKZMZPQXUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)SC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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